Cas no 92829-34-0 (4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 化学的及び物理的性質
名前と識別子
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- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
- Oprea1_740909
- MLS000326995
- HMS2310I11
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)pyridazin-3-one
- SMR000179585
- Q27191096
- 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
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- MDL: MFCD02083235
- インチ: 1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3
- InChIKey: IOQRBNSNIRQGRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(N(C2C=CC(C)=CC=2)N=CC=1N(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 395
- トポロジー分子極性表面積: 35.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-1mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 1mg |
¥509.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-10mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 10mg |
¥934.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-5mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 5mg |
¥672.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-2mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 2mg |
¥619.00 | 2024-04-25 | |
abcr | AB297412-100mg |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |
92829-34-0 | 100mg |
€283.50 | 2025-02-17 | ||
abcr | AB297412-100 mg |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |
92829-34-0 | 100 mg |
€221.50 | 2023-07-20 |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinoneに関する追加情報
Introduction to 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone (CAS No. 92829-34-0)
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone, also known by its CAS number 92829-34-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone make it a promising candidate for various therapeutic applications.
The chemical structure of 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone consists of a pyridazinone core with specific functional groups attached. The presence of a chloro group at the 4-position, a dimethylamino group at the 5-position, and a 4-methylphenyl substituent at the 2-position contributes to its distinct chemical and biological properties. These functional groups play crucial roles in modulating the compound's interactions with biological targets, making it a valuable subject for detailed investigation.
In recent years, significant advancements have been made in understanding the pharmacological profile of 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone. Studies have shown that this compound exhibits potent anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in the inflammatory response. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone effectively inhibits cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.
Beyond its anti-inflammatory properties, 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone has also shown promise in antiviral research. A study published in the Virology Journal reported that this compound exhibits inhibitory effects against several viral strains, including influenza and herpes simplex viruses. The mechanism of action is believed to involve interference with viral replication processes, making it a potential lead compound for the development of antiviral drugs.
In the realm of cancer research, 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is thought to be mediated through multiple mechanisms, such as modulation of cell cycle progression and inhibition of angiogenesis. These findings suggest that 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone could be a valuable candidate for further development as an anticancer agent.
The synthesis of 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone has been optimized through various synthetic routes to improve yield and purity. One common approach involves the condensation of 2-chloroacetyl chloride with 4-methylaniline followed by cyclization with dimethylamine and subsequent functional group modifications. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production if needed.
In addition to its therapeutic potential, 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone has also been studied for its safety profile. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses, which is an important consideration for its clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
The future prospects for 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions such as chronic inflammatory diseases and viral infections. Additionally, efforts are being made to explore its potential as a combination therapy with other drugs to enhance therapeutic outcomes.
In conclusion, 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone (CAS No. 92829-34-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable subject for further investigation and development as a therapeutic agent.
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